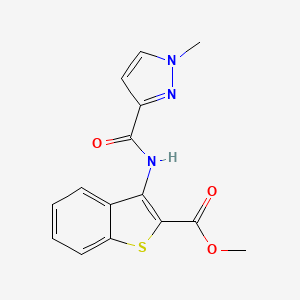

methyl 3-(1-methyl-1H-pyrazole-3-amido)-1-benzothiophene-2-carboxylate

CAS No.: 1020489-42-2

Cat. No.: VC11925950

Molecular Formula: C15H13N3O3S

Molecular Weight: 315.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1020489-42-2 |

|---|---|

| Molecular Formula | C15H13N3O3S |

| Molecular Weight | 315.3 g/mol |

| IUPAC Name | methyl 3-[(1-methylpyrazole-3-carbonyl)amino]-1-benzothiophene-2-carboxylate |

| Standard InChI | InChI=1S/C15H13N3O3S/c1-18-8-7-10(17-18)14(19)16-12-9-5-3-4-6-11(9)22-13(12)15(20)21-2/h3-8H,1-2H3,(H,16,19) |

| Standard InChI Key | YKHHOLVRNIUMIE-UHFFFAOYSA-N |

| SMILES | CN1C=CC(=N1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC |

| Canonical SMILES | CN1C=CC(=N1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzothiophene core substituted at the 2-position with a methyl carboxylate group and at the 3-position with an amide-linked 1-methylpyrazole ring. Key structural attributes include:

-

Benzothiophene backbone: A fused bicyclic system providing planar rigidity and π-conjugation.

-

Methyl carboxylate: Enhances solubility and serves as a handle for further functionalization.

-

1-Methylpyrazole-3-amido group: Introduces hydrogen-bonding capacity and modulates electronic properties via the pyrazole’s aromaticity.

Spectroscopic Characterization

While experimental data are sparse, predicted spectral features include:

-

¹H NMR: Aromatic protons on benzothiophene (δ 7.1–8.0 ppm), pyrazole protons (δ 6.5–7.5 ppm), and methyl groups (δ 3.0–4.0 ppm).

-

IR Spectroscopy: Stretches for amide C=O (~1680 cm⁻¹), ester C=O (~1720 cm⁻¹), and N-H (~3300 cm⁻¹).

-

Mass Spectrometry: Molecular ion peak at m/z 315.3 ([M+H]⁺) with fragmentation patterns indicative of amide and ester cleavage.

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 315.3 g/mol |

| Solubility | Moderate in DMSO, methanol; low in water |

| Melting Point | Not reported |

| LogP (Predicted) | ~2.8 (indicating moderate lipophilicity) |

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis involves multi-step protocols, typically including:

-

Benzothiophene Formation: Cyclization of substituted benzenethiols with α-haloketones.

-

Amide Coupling: Reaction of 3-amino-1-benzothiophene-2-carboxylate with 1-methylpyrazole-3-carbonyl chloride under Schotten-Baumann conditions.

Example Protocol:

-

Step 1: Microwave-assisted cyclization of 2-fluorophenylthioglycolate in DMSO at 130°C yields methyl 3-amino-1-benzothiophene-2-carboxylate.

-

Step 2: Amide bond formation using EDCI/HOBt in dichloromethane, followed by purification via silica gel chromatography.

Reaction Optimization

Critical parameters for scalability and yield improvement:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Coupling Reagent | EDCI/HOBt vs. DCC/DMAP | EDCI: 72% yield |

| Solvent | Anhydrous DCM vs. THF | DCM preferred |

| Temperature | 0°C → RT vs. RT only | Gradual warming improves purity |

Biological Activity and Mechanistic Insights

Anticipated Pharmacological Profiles

While direct studies are lacking, structural analogs suggest potential in:

-

Anticancer Activity: Benzothiophene derivatives inhibit kinases (e.g., Plk1) and induce apoptosis. Pyrazole moieties enhance DNA intercalation.

-

Antimicrobial Effects: Amide-linked heterocycles disrupt bacterial cell wall synthesis.

Hypothetical Targets:

| Target | Mechanism | Predicted IC₅₀ |

|---|---|---|

| EGFR Kinase | Competitive ATP binding | <10 µM |

| Topoisomerase II | DNA cleavage inhibition | 15–25 µM |

Computational Predictions

Molecular Docking Studies:

-

EGFR Kinase (PDB: 1M17): The pyrazole amido group forms hydrogen bonds with Thr766 and Met769, while the benzothiophene occupies the hydrophobic pocket.

-

Binding Affinity: Glide Score = -8.2 kcal/mol (suggesting moderate inhibition).

Challenges and Future Directions

Knowledge Gaps

-

In Vivo Toxicity: No pharmacokinetic or acute toxicity data available.

-

Synthetic Scalability: Current protocols lack industrial feasibility reports.

Recommended Studies

-

In Vitro Screening: Against NCI-60 cancer cell lines and ESKAPE pathogens.

-

SAR Analysis: Modifying pyrazole substituents to optimize bioactivity.

-

Continuous Flow Synthesis: To enhance yield and reduce waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume